molecular formula C5H5N5S B7762814 6-amino-7H-purine-8-thiol

6-amino-7H-purine-8-thiol

Cat. No.: B7762814
M. Wt: 167.19 g/mol
InChI Key: BHVOFCPOXNYVCE-UHFFFAOYSA-N
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Description

The compound with the identifier “6-amino-7H-purine-8-thiol” is a chemical substance listed in the PubChem database. This compound is known for its unique properties and applications in various scientific fields. It is essential to understand its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds to fully appreciate its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-7H-purine-8-thiol involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield. Typically, the synthesis involves the use of specific reagents and catalysts under controlled temperature and pressure conditions. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods: Industrial production of this compound requires large-scale chemical processes that ensure high yield and purity. These methods often involve the use of advanced equipment and technology to control reaction parameters such as temperature, pressure, and pH. The industrial production process is designed to be efficient and cost-effective while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-amino-7H-purine-8-thiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome. Detailed information on the reagents and conditions can be found in chemical reaction databases and literature .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction type and conditions. These products can include various derivatives and analogs of the original compound, each with unique properties and applications .

Scientific Research Applications

6-amino-7H-purine-8-thiol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent and intermediate in various chemical reactions. In biology, it is studied for its potential effects on biological systems and processes. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 6-amino-7H-purine-8-thiol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. Detailed information on the mechanism of action can be found in scientific literature and databases .

Comparison with Similar Compounds

Similar Compounds: 6-amino-7H-purine-8-thiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures and properties, which can be identified using chemical databases and tools .

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for various applications.

Properties

IUPAC Name

6-amino-7H-purine-8-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVOFCPOXNYVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N=C(N2)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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